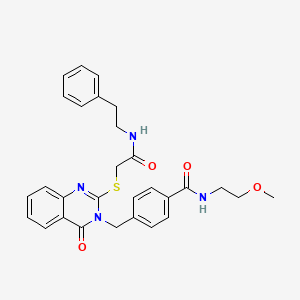

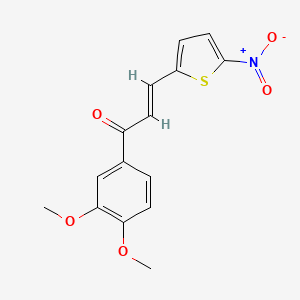

![molecular formula C19H17FN2O B2758910 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one CAS No. 922952-89-4](/img/structure/B2758910.png)

6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one

カタログ番号 B2758910

CAS番号:

922952-89-4

分子量: 308.356

InChIキー: DXMSDGOLUJEJRI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including “6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one”, involves replacing two carbons in the benzene ring by nitrogen atoms. This can result in three isomeric forms depending on the position of nitrogen with respect to each other in the ring .科学的研究の応用

Synthesis and Molecular Docking

- 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one is utilized in the synthesis of novel pyridine and fused pyridine derivatives. These compounds have been tested for molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. They exhibit antimicrobial and antioxidant activity (Flefel et al., 2018).

Anticancer and Antiangiogenic Applications

- Pyridazinone derivatives, including those related to this compound, have been synthesized and evaluated for their effects on various human cancer cell lines. They showed potential as anticancer and antiangiogenic agents, with some compounds exhibiting significant inhibitory activity close to standard treatments (Kamble et al., 2015).

Sequential Nucleophilic Substitution Reactions

- This compound is involved in the synthesis of polyfunctional systems through sequential nucleophilic substitution reactions. These methods are significant in drug discovery, allowing for the creation of a variety of polyfunctional systems with potential pharmaceutical applications (Pattison et al., 2009).

Tautomeric Studies

- In research focusing on tautomeric stability of pyridazine medicinal drugs, this compound derivatives have been studied. These studies are crucial for understanding the behavior of these compounds in production and their activity in living tissues (Katrusiak & Katrusiak, 2004).

Microwave-Assisted Condensation Reactions

- This compound plays a role in microwave-assisted condensation reactions with various nucleophilic reagents. These reactions are important for improving product yields and reducing reaction times in the synthesis of pyridazinone derivatives (Al‐Zaydi & Borik, 2007).

Anti-inflammatory and Analgesic Activities

- Derivatives of pyridazinone, including compounds related to this compound, have been synthesized and shown to possess significant analgesic, anti-inflammatory, and antipyretic activities. These findings are crucial for the development of new therapeutic agents (Menozzi et al., 1992).

Synthesis of Fused Azines

- The compound is used in the synthesis of fused azines, highlighting its versatility in creating novel chemical structures with potential pharmaceutical importance (Ibrahim & Behbehani, 2014).

作用機序

特性

IUPAC Name |

6-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O/c1-13-6-7-16(10-14(13)2)18-8-9-19(23)22(21-18)12-15-4-3-5-17(20)11-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMSDGOLUJEJRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758831.png)

![7-(tert-butyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758834.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2758840.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2758845.png)

![4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2758846.png)